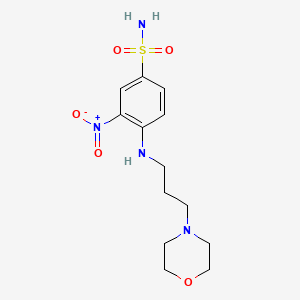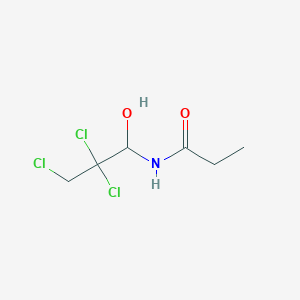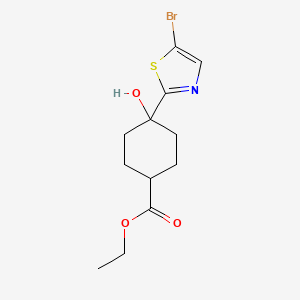
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide
Overview
Description
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 3-nitrobenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(3-morpholin-4-ylpropylamino)-3-aminobenzenesulfonamide.
Reduction: Formation of 4-(3-morpholin-4-ylpropylamino)-3-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-morpholin-4-ylpropylamino)propanenitrile
- N-(3-Aminopropyl)morpholine
- 2-bromo-3-(morpholin-4-yl)propionic acid esters
Uniqueness
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C13H20N4O5S |
|---|---|
Molecular Weight |
344.39 g/mol |
IUPAC Name |
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H20N4O5S/c14-23(20,21)11-2-3-12(13(10-11)17(18)19)15-4-1-5-16-6-8-22-9-7-16/h2-3,10,15H,1,4-9H2,(H2,14,20,21) |
InChI Key |
SPGOISWFWXZIIH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(tert-Butylcarbamoyl)oxy]acetamide](/img/structure/B8586681.png)






![8-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8586726.png)

![methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B8586736.png)

![Propanedinitrile, [amino(dimethylamino)methylene]-](/img/structure/B8586750.png)
![6-bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8586753.png)

